N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Scientific Research Applications
Research on N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide spans various scientific disciplines, illustrating its multifaceted applications. This compound's significance in scientific research is evident from its involvement in kinase inhibition, serotonin receptor interaction, antibacterial activities, and its role in the development of imaging agents for neurodegenerative diseases. The following paragraphs delve into specific research areas where this compound plays a critical role.
Kinase Inhibition and Cancer Research
The compound's utility in kinase inhibition, specifically targeting the Met kinase superfamily, underscores its potential in cancer research. G. M. Schroeder et al. (2009) explored substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrating potent Met kinase inhibition. This research highlighted the compound's efficacy in tumor stasis in vivo, marking a significant step towards cancer therapeutics (Schroeder et al., 2009).
Serotonin Receptor Studies and Neurodegenerative Diseases
The compound has been instrumental in the study of serotonin receptors, particularly in the context of Alzheimer's disease. For example, V. Kepe et al. (2006) utilized a similar molecular structure as a probe for serotonin 1A receptors, revealing receptor density decreases in Alzheimer's patients. This work is vital for understanding the disease's progression and developing targeted treatments (Kepe et al., 2006).
Antibacterial Applications
Further extending its application scope, the compound has shown promise in antibacterial research. H. Egawa et al. (1984) synthesized analogues with significant antibacterial activity, shedding light on new potential antibacterial agents. This research contributes to the ongoing search for novel antibiotics amid rising antibiotic resistance (Egawa et al., 1984).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13(14-3-5-16(21)6-4-14)22-20(25)15-11-19(24)23(12-15)17-7-9-18(26-2)10-8-17/h3-10,13,15H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFUSTSYVMNBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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